![molecular formula C8H4ClN5O B170062 7-氯代四唑并[1,5-a]喹喔啉-4(5H)-酮 CAS No. 161154-16-1](/img/structure/B170062.png)

7-氯代四唑并[1,5-a]喹喔啉-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

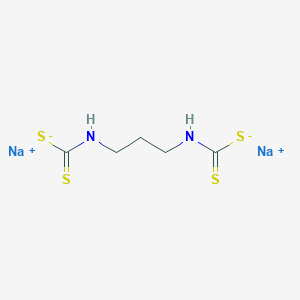

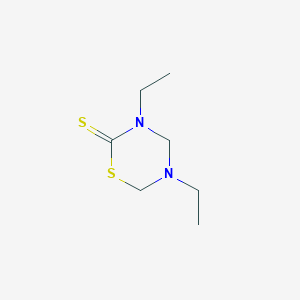

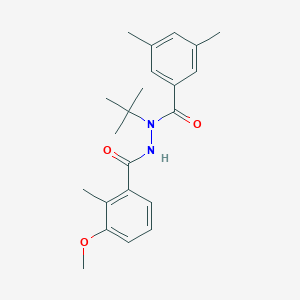

7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one is a chemical compound with the molecular formula C15H8ClN5O . It is related to the class of compounds known as quinoxalines, which have been the subject of extensive research due to their wide range of physicochemical and biological activities .

Synthesis Analysis

The synthesis of related compounds, such as pyrrolo[1,2-a]quinoxalin-4(5H)-ones, has been reported to be achieved through the visible light-mediated ring opening and cyclization of aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid . This operationally simple and catalyst-free methodology opens a green and efficient approach for the synthesis of these compounds .Molecular Structure Analysis

The molecular structure of 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one is characterized by a quinoxaline core, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring . The molecule also contains a chloro group and a tetrazole ring .Chemical Reactions Analysis

Quinoxaline derivatives, including 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one, can undergo various chemical reactions. For instance, the synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones involves the ring opening and cyclization of aryl cyclopropanes .科学研究应用

-

Antifungal Agent Enhancement

- Scientific Field : Biotechnology and Genetics

- Application Summary : 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one, also known as CTBT, has been found to increase the efficacy of commonly used antifungal agents . It increases the susceptibility of Saccharomyces cerevisiae, Candida albicans, and Candida glabrata cells to cycloheximide, 5-fluorocytosine, and azole antimycotic drugs .

- Methods of Application : The exact method of application is not specified in the source, but it involves the use of CTBT in conjunction with other antifungal agents .

- Results or Outcomes : The use of CTBT resulted in increased susceptibility of the yeast cells to the antifungal agents. This is suggested to be due to CTBT causing intracellular superoxide production and oxidative stress in fungal cells .

-

Oxidative Stress Induction

- Scientific Field : Microbiology

- Application Summary : CTBT has been found to induce an increased formation of reactive oxygen species in fungal cells . This property makes it useful in studying the oxidative stress response in organisms like Candida glabrata .

- Methods of Application : The exact method of application is not specified in the source, but it involves the use of CTBT to induce oxidative stress in the fungal cells .

- Results or Outcomes : All isolates of Candida glabrata were found to be susceptible to CTBT, with it inducing an increased formation of reactive oxygen species in the cells .

未来方向

Quinoxaline derivatives, including 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one, have been the subject of extensive research due to their wide range of physicochemical and biological activities . Future research may focus on the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

属性

IUPAC Name |

7-chloro-5H-tetrazolo[1,5-a]quinoxalin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN5O/c9-4-1-2-6-5(3-4)10-8(15)7-11-12-13-14(6)7/h1-3H,(H,10,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRTTWFBCBNVRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)C3=NN=NN23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438933 |

Source

|

| Record name | 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one | |

CAS RN |

161154-16-1 |

Source

|

| Record name | 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B169982.png)

![[(4-Bromophenyl)amino]acetic acid](/img/structure/B169987.png)

![1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B169998.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B170006.png)